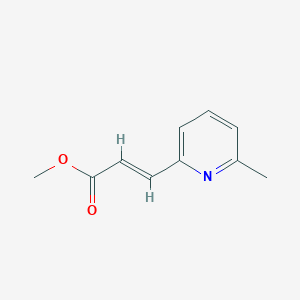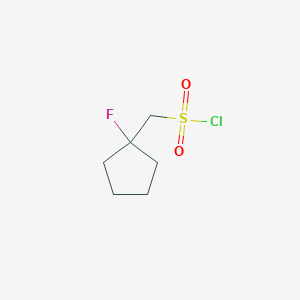
3-クロロ-1-(4,4-ジフルオロ-2-(メトキシメチル)ピロリジン-1-イル)プロパン-1-オン
説明
The compound “3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The presence of different substituents, including a chloro group, a difluoro group, and a methoxymethyl group, will also influence its spatial orientation and stereochemistry .科学的研究の応用
フルオロピリジンの合成
フルオロピリジンは、その独特の物理的、化学的、および生物学的特性により、医薬品化学において重要です。 これらの化合物中のフッ素原子の存在は、多くの場合、塩素化および臭素化類似体と比較して、塩基性と反応性の低下につながります 。 問題の化合物は、放射線生物学における画像化剤として使用されるフッ素-18で置換されたものを含め、さまざまなフルオロピリジンの合成における前駆体または中間体として役立つ可能性があります .
農業化学開発
リード構造へのフッ素原子の導入は、新しい農産物の開発における一般的な改変です。この改変は、これらの化合物の物理的、生物学的、および環境的特性を改善することができます。 化合物の官能基の高い反応性を考えると、それは強化された効力と安全性プロファイルを持つ新しい農薬を作成するために使用できる可能性があります .
医薬品研究
フッ素含有医薬品は、その強化された安定性とバイオアベイラビリティのために、市場の大きな部分を占めています。 化合物のフッ素化ピロリジン環は、新しい薬物候補の開発のための貴重な合成ブロックであり、潜在的に改善された薬物動態特性を持つ薬物につながります .
複素環化学
ピロリジン環は、薬物発見における汎用性の高い足場であり、多くの場合、高い選択性と効力を備えた化合物につながります。 化合物のピロリジン構造は、特にそのsp3ハイブリダイゼーションによるファーマコフォア空間の探索において、新しい生物活性化合物の設計に利用できる可能性があります .
立体化学およびエナンチオ選択的合成
化合物中のピロリジン環の立体異性体は、さまざまな立体異性体の生成を可能にし、さまざまな生物学的プロファイルにつながる可能性があります。 この機能は、置換基の空間的配向がタンパク質への結合モードに大きく影響を与える可能性のあるエナンチオ選択的薬物の合成において重要です .
将来の方向性
作用機序
- The pyrrolidine ring in the compound provides a versatile scaffold for binding to proteins, enzymes, or receptors. Its sp³-hybridized carbons allow efficient exploration of the pharmacophore space .
Target of Action
Pharmacokinetics
- Information is not available, but it likely enters the bloodstream via oral or other routes. No data on volume of distribution. Unknown, but liver enzymes may play a role. Not specified. ADME properties (absorption, distribution, metabolism, excretion) influence bioavailability .
生化学分析
Biochemical Properties
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound is known to interact with enantioselective proteins, leading to different biological profiles based on the spatial orientation of its substituents . The nature of these interactions often involves binding to active sites of enzymes, potentially inhibiting or activating their functions.
Cellular Effects
The effects of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, changes in gene expression profiles have been noted, which can impact cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidine ring allows it to fit into the active sites of enzymes, where it can either inhibit or activate enzymatic activity. This binding can lead to changes in the conformation of the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or gene expression. At higher doses, toxic or adverse effects can be observed. These effects may include cellular toxicity, disruption of normal cellular processes, and potential organ damage. Threshold effects have been noted, where a certain dosage level must be reached before significant biological effects are observed .
Metabolic Pathways
3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other metabolic processes. The compound’s influence on metabolic pathways is a key area of research, as it can provide insights into its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability .
Subcellular Localization
The subcellular localization of 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biological effects. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
3-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-15-5-7-4-9(11,12)6-13(7)8(14)2-3-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBDKLJNBKGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CCCl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)
![4-[(4-Fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B1478073.png)

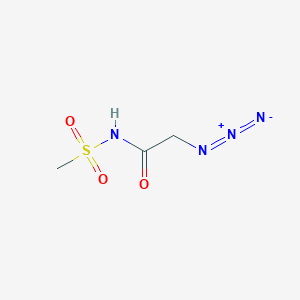

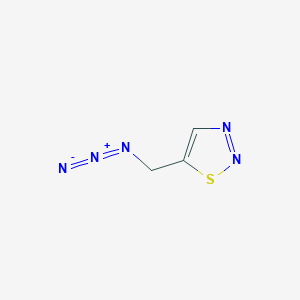

![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)
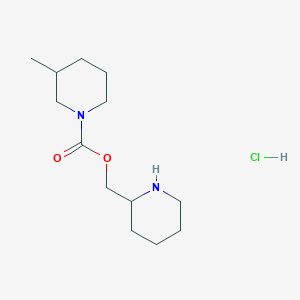
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)
![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)

